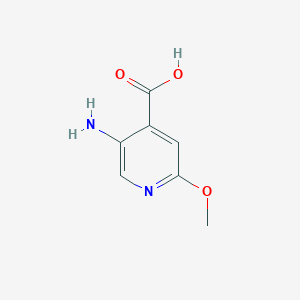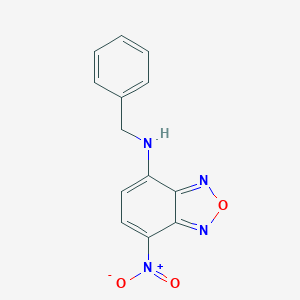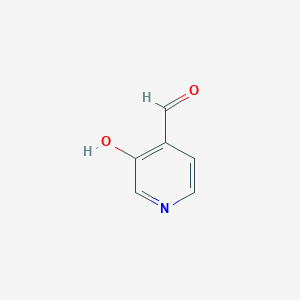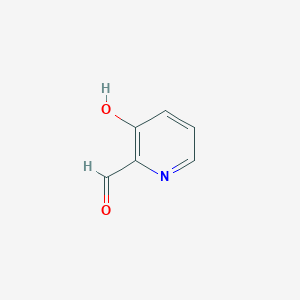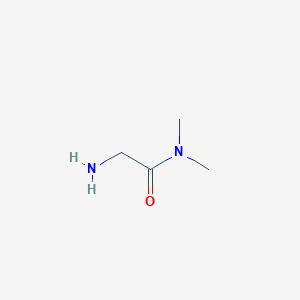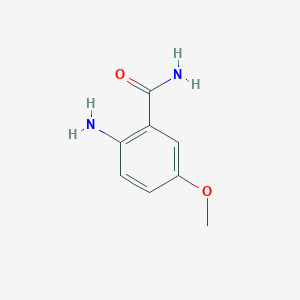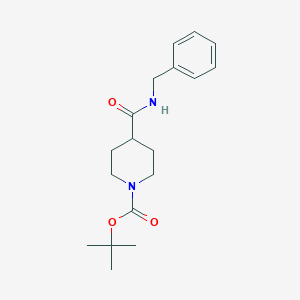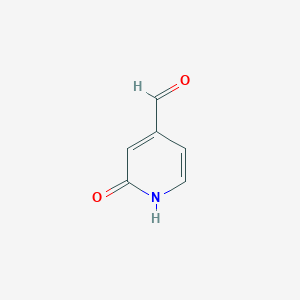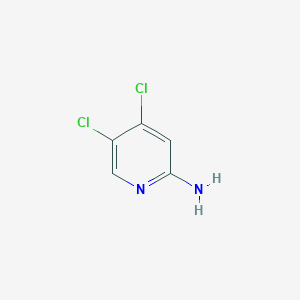
2-Chloro-4-methylpyrimidin-5-amine
Overview
Description
2-Chloro-4-methylpyrimidin-5-amine is a chemical compound with the molecular formula C5H6ClN3. It has a molecular weight of 143.58 .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-methylpyrimidin-5-amine is 1S/C5H6ClN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3 . The exact structure analysis is not available in the search results.Physical And Chemical Properties Analysis
2-Chloro-4-methylpyrimidin-5-amine has a density of 1.4±0.1 g/cm3, a boiling point of 309.4±22.0 °C at 760 mmHg, and a melting point of 93.5℃ . Its flash point is 140.9±22.3 °C .Scientific Research Applications
Synthesis of Fedratinib
“2-Chloro-4-methylpyrimidin-5-amine” can be used in the preparation of Fedratinib (SAR302503, TG101348) . Fedratinib is a tyrosine kinase inhibitor utilized in the treatment of intermediate-2 and high-risk primary and secondary myelofibrosis .
Anti-Inflammatory Applications
Pyrimidines, the class of compounds to which “2-Chloro-4-methylpyrimidin-5-amine” belongs, display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Applications
Pyrimidines also exhibit antioxidant effects . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including cancer, cardiovascular disease, and neurodegenerative disorders .
Antibacterial Applications
Pyrimidines have been found to possess antibacterial properties . This suggests that “2-Chloro-4-methylpyrimidin-5-amine” and its derivatives could be used in the development of new antibacterial agents .
Antiviral Applications
The antiviral effects of pyrimidines have been documented . This indicates potential applications of “2-Chloro-4-methylpyrimidin-5-amine” in antiviral drug development .
Antifungal Applications
Pyrimidines are known to have antifungal effects . This suggests that “2-Chloro-4-methylpyrimidin-5-amine” could be used in the creation of new antifungal medications .
Antituberculosis Applications
Pyrimidines have been found to have antituberculosis effects . This indicates that “2-Chloro-4-methylpyrimidin-5-amine” could be used in the development of drugs to treat tuberculosis .
Structure-Activity Relationship (SAR) Studies
“2-Chloro-4-methylpyrimidin-5-amine” and other pyrimidines can be used in Structure-Activity Relationship (SAR) studies . These studies can provide valuable insights into the relationship between the chemical structure of these compounds and their pharmacological activity, guiding the design of new drugs with enhanced activity and reduced toxicity .
properties
IUPAC Name |
2-chloro-4-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAKVHVZRSQZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311545 | |
| Record name | 2-chloro-4-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylpyrimidin-5-amine | |
CAS RN |
20090-69-1 | |
| Record name | 20090-69-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-4-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)


